
rac Ketoprofen Amide-13C,d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac Ketoprofen Amide-13C,d3: is a labeled amide derivative of Ketoprofen, a nonsteroidal anti-inflammatory drug (NSAID). This compound is characterized by the incorporation of isotopes Carbon-13 and Deuterium (d3), making it useful in various scientific research applications, particularly in the fields of pharmacology and biochemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of rac Ketoprofen Amide-13C,d3 typically involves nucleophilic substitution reactions. The process begins with the synthesis of labeled amine reagents, which are then reacted with Ketoprofen to form the desired amide compound. The reaction conditions must be carefully controlled to ensure the purity and accuracy of the isotopic labeling .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using automated reactors and stringent quality control measures to maintain the integrity of the isotopic labels .
Chemical Reactions Analysis
Types of Reactions: rac Ketoprofen Amide-13C,d3 can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups in the compound
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines .
Scientific Research Applications
rac Ketoprofen Amide-13C,d3 is widely used in scientific research due to its labeled isotopes, which allow for precise tracking and analysis in various studies. Some key applications include:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of drugs.
Metabolic Pathways: Investigating metabolic pathways in vivo using stable isotope labeling.
Environmental Studies: Serving as standards for detecting environmental pollutants.
Clinical Diagnostics: Used in imaging, diagnosis, and newborn screening.
Mechanism of Action
rac Ketoprofen Amide-13C,d3, like its parent compound Ketoprofen, exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. This inhibition reduces inflammation, pain, and fever. The labeled isotopes do not alter the mechanism of action but allow for detailed study of the drug’s pharmacodynamics and pharmacokinetics .
Comparison with Similar Compounds
Ketoprofen: The parent compound, widely used as an NSAID.
Ibuprofen: Another common NSAID with similar anti-inflammatory properties.
Naproxen: A long-acting NSAID used for pain relief and inflammation.
Uniqueness: rac Ketoprofen Amide-13C,d3 is unique due to its isotopic labeling, which allows for precise tracking in research studies. This makes it particularly valuable in pharmacokinetic and metabolic studies, where understanding the detailed behavior of the compound in biological systems is crucial.
Properties
CAS No. |
1346603-74-4 |
|---|---|
Molecular Formula |
C16H15NO2 |
Molecular Weight |
257.312 |
IUPAC Name |
2-(3-benzoylphenyl)-3,3,3-trideuteriopropanamide |
InChI |
InChI=1S/C16H15NO2/c1-11(16(17)19)13-8-5-9-14(10-13)15(18)12-6-3-2-4-7-12/h2-11H,1H3,(H2,17,19)/i1+1D3 |
InChI Key |
KLWMCJJRUWWDSW-KQORAOOSSA-N |
SMILES |
CC(C1=CC=CC(=C1)C(=O)C2=CC=CC=C2)C(=O)N |
Synonyms |
3-Benzoyl-α-(methyl-13C,d3)benzeneacetamide; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




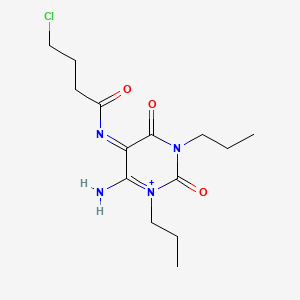

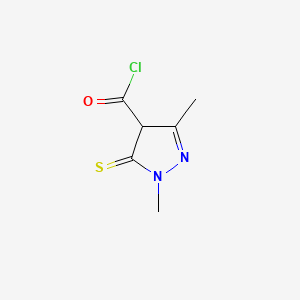
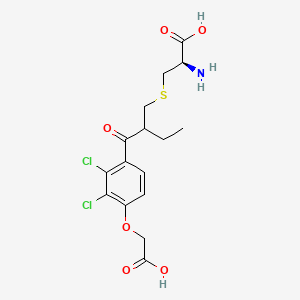
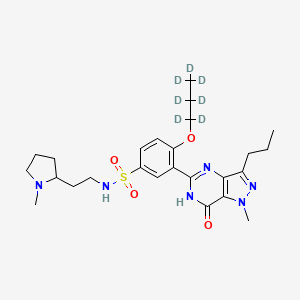

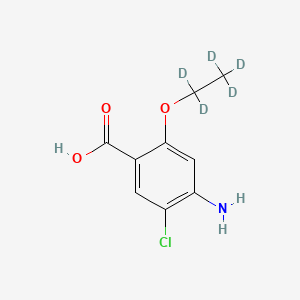

![5-[(2R)-piperidin-2-yl]-1,2-oxazol-3-one](/img/structure/B584818.png)

